molecular formula C11H21NO B15170290 N-tert-Butyl-2,2-dimethylpent-4-enamide CAS No. 647027-60-9

N-tert-Butyl-2,2-dimethylpent-4-enamide

Cat. No.: B15170290
CAS No.: 647027-60-9
M. Wt: 183.29 g/mol
InChI Key: VRWFZYDKZYCDLU-UHFFFAOYSA-N
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Description

N-tert-Butyl-2,2-dimethylpent-4-enamide: is an organic compound with the molecular formula C11H21NO It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a double bond in the pentenamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from 2,2-dimethylpent-4-en-1-amine: The compound can be synthesized by reacting 2,2-dimethylpent-4-en-1-amine with tert-butyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.

    Alternative Method: Another method involves the reaction of 2,2-dimethylpent-4-en-1-amine with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction also takes place in an organic solvent such as tetrahydrofuran.

Industrial Production Methods: Industrial production of N-tert-Butyl-2,2-dimethylpent-4-enamide generally follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-tert-Butyl-2,2-dimethylpent-4-enamide can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.

    Reduction: The compound can be reduced to form saturated amides using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the tert-butyl group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various alkyl halides in the presence of a strong base like sodium hydride (NaH).

Major Products:

    Epoxides and Diols: From oxidation reactions.

    Saturated Amides: From reduction reactions.

    Substituted Amides: From substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: N-tert-Butyl-2,2-dimethylpent-4-enamide is used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

    Polymer Science: It is employed in the synthesis of specialty polymers with unique properties.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents.

    Biochemical Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry:

    Material Science: this compound is utilized in the development of advanced materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism by which N-tert-Butyl-2,2-dimethylpent-4-enamide exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    N-tert-Butyl-2-thioimidazole: Shares the tert-butyl group but differs in the core structure.

    N-tert-Butylacrylamide: Similar in having a tert-butyl group but has an acrylamide backbone.

    N-tert-Butyl-2,2-dimethylpent-4-en-1-ylamine: Similar backbone but differs in functional groups.

Properties

CAS No.

647027-60-9

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-tert-butyl-2,2-dimethylpent-4-enamide

InChI

InChI=1S/C11H21NO/c1-7-8-11(5,6)9(13)12-10(2,3)4/h7H,1,8H2,2-6H3,(H,12,13)

InChI Key

VRWFZYDKZYCDLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C(C)(C)CC=C

Origin of Product

United States

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